HSD1590

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

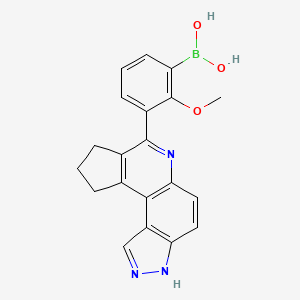

[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZMCUOBQPTERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HSD1590: An In-Depth Technical Guide to its Mechanism of Action as a Potent ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a novel, potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the ROCK signaling pathway and subsequent impact on cancer cell migration. Quantitative data from preclinical studies are presented in structured tables for clarity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's function and evaluation process.

Introduction

The Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their downstream signaling influences a variety of cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway has been implicated in the progression of various diseases, including cancer, where it is associated with increased cell migration and metastasis. This compound has emerged as a highly potent inhibitor of both ROCK isoforms, demonstrating significant potential as a therapeutic agent.

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

This compound exerts its biological effects through the direct inhibition of ROCK1 and ROCK2. By binding to the kinase domain of these enzymes, this compound prevents the phosphorylation of their downstream substrates. One of the key substrates of ROCK is the myosin phosphatase target subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase activity. This, in turn, results in an increase in the phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers, which are essential for cell motility.

This compound, by inhibiting ROCK, prevents the phosphorylation of MYPT1, thereby maintaining the activity of MLC phosphatase. This leads to the dephosphorylation of MLC, a reduction in actomyosin contractility, and the disassembly of stress fibers, ultimately resulting in the inhibition of cancer cell migration.

Quantitative Data

The potency and efficacy of this compound have been evaluated in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Kd (nM) |

| ROCK1 | 1.22 | < 2 |

| ROCK2 | 0.51 | < 2 |

Data from Dayal N, et al. Eur J Med Chem. 2019.

Table 2: Cellular Activity in MDA-MB-231 Human Breast Cancer Cells

| Assay | Endpoint | Result |

| Cell Viability (12 hours) | % Viability | ~80% |

| Cell Viability (24 hours) | % Viability | 63% |

| Cell Migration | Inhibition | Significant attenuation |

Data from Dayal N, et al. Eur J Med Chem. 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro ROCK Kinase Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of ROCK1 and ROCK2 (IC50).

-

Materials: Recombinant human ROCK1 and ROCK2 enzymes, fluorescently labeled peptide substrate, ATP, assay buffer, this compound, and a microplate reader.

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the ROCK enzyme, the fluorescent peptide substrate, and the various concentrations of this compound or vehicle control.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on cancer cells.

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Materials: MDA-MB-231 cells, cell culture medium, this compound, a viability reagent (e.g., resazurin-based), and a microplate reader.

-

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired time points (e.g., 12 and 24 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Materials: MDA-MB-231 cells, cell culture medium, this compound, a sterile pipette tip or a wound healing insert, and a microscope with imaging capabilities.

-

Protocol:

-

Grow MDA-MB-231 cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Wash the wells to remove detached cells.

-

Add fresh culture medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time zero and at subsequent time points (e.g., every 6 or 12 hours) until the scratch in the control wells is nearly closed.

-

Measure the area of the scratch at each time point for all treatment conditions.

-

Calculate the rate of wound closure or the percentage of the open area remaining to determine the effect of this compound on cell migration.

-

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. There are currently no registered clinical trials for this compound. The promising preclinical data, particularly its potent inhibition of ROCK and its anti-migratory effects on cancer cells, suggest that further investigation and potential progression towards clinical evaluation are warranted.

Conclusion

This compound is a potent and specific inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action involves the disruption of the canonical ROCK signaling pathway, leading to a reduction in actomyosin contractility and a significant inhibition of cancer cell migration. The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic agent for the treatment of cancers characterized by high metastatic potential. Further studies are necessary to fully elucidate its therapeutic efficacy and safety profile in clinical settings.

The Discovery of HSD1590: A Potent Dual-Target ROCK/CLK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and preclinical characterization of HSD1590, a novel and potent dual-target inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and CDC-like kinase (CLK). This compound, a boronic acid-containing compound, has demonstrated sub-nanomolar inhibitory activity against ROCK isoforms and significant potential in oncology, particularly in suppressing cancer cell migration. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its discovery process.

Introduction to ROCK and Its Role in Disease

Rho-associated protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] The two isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA and are involved in various cellular processes, including cell adhesion, motility, proliferation, and apoptosis.[1] Dysregulation of the Rho/ROCK signaling pathway has been implicated in a multitude of diseases, including cancer, glaucoma, and cardiovascular disorders.[2] In oncology, ROCK signaling is particularly important for cancer cell migration and invasion, making it an attractive target for therapeutic intervention.[1]

This compound: A Novel Boronic Acid-Containing ROCK Inhibitor

This compound is a novel, potent, boronic acid-containing inhibitor of ROCK.[3] It has been identified as a more potent inhibitor of ROCK enzymatic activities compared to the FDA-approved ROCK inhibitor, netarsudil.[4] Furthermore, subsequent studies have revealed that this compound and its analogs are dual inhibitors of both ROCK and CDC-like kinases (CLKs), another family of protein kinases implicated in cancer.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound

| Target | Parameter | Value | Reference Compound (Netarsudil) |

| ROCK1 | IC50 | 1.22 nM | Not Reported |

| ROCK2 | IC50 | 0.51 nM | 11 nM |

| ROCK | Kd | < 2 nM | Not Reported |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.[2][4]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect |

| MDA-MB-231 | Cell Viability | Not specified | Low cytotoxicity |

| MDA-MB-231 | Cell Migration | 1 µM | Inhibition of migration |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and the information available in the public domain.

In Vitro Kinase Inhibition Assay (ROCK1 and ROCK2)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 kinases.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the ROCK enzyme (e.g., 2.5 ng/µL) and the kinase substrate (e.g., 100 µM) in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 25 µM) in kinase buffer to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Transwell Cell Migration Assay

This protocol outlines a typical procedure for assessing the effect of this compound on the migration of MDA-MB-231 breast cancer cells.

Objective: To evaluate the ability of this compound to inhibit cancer cell migration in vitro.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Serum-free DMEM

-

This compound (dissolved in DMSO)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.5% in 25% methanol)

Procedure:

-

Culture MDA-MB-231 cells in DMEM with 10% FBS until they reach 80-90% confluency.

-

Starve the cells by incubating them in serum-free DMEM for 24 hours.

-

Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Add this compound at the desired concentration (e.g., 1 µM) or DMSO (vehicle control) to the upper chamber.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migration in this compound-treated wells to the control wells.

Visualizations: Signaling Pathways and Experimental Workflows

Rho/ROCK Signaling Pathway and this compound Inhibition

Caption: The Rho/ROCK signaling pathway leading to cell migration and its inhibition by this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of this compound using an in vitro kinase assay.

Logical Flow of the this compound Discovery Process

Caption: A representative logical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.

Conclusion and Future Directions

This compound has emerged as a highly potent, dual-target ROCK/CLK inhibitor with promising preclinical activity, particularly in the context of cancer cell migration. Its sub-nanomolar potency against ROCK isoforms and low cytotoxicity in preliminary studies highlight its potential as a therapeutic candidate. The boronic acid moiety is a key feature of its chemical structure and likely contributes to its high affinity for the target kinases.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various in vivo cancer models. The dual inhibition of ROCK and CLK may offer synergistic anti-cancer effects, a hypothesis that requires further investigation. Ultimately, the progression of this compound or optimized analogs into clinical trials will be crucial to determine its utility in treating human diseases.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. 4.10. Transwell Migration Assay [bio-protocol.org]

HSD1590 Target Validation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a novel, potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling cascade has been implicated in the pathophysiology of various diseases, including cancer, making it a compelling target for therapeutic intervention. This document provides a technical guide to the target validation studies of this compound, summarizing key preclinical data and outlining the methodologies used to establish its inhibitory activity and cellular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies validating the inhibitory potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound

| Target | Assay Type | Metric | Value | Reference |

| ROCK1 | Kinase Inhibition | IC50 | 1.22 nM | [1][2] |

| ROCK2 | Kinase Inhibition | IC50 | 0.51 nM | [1][2] |

| ROCK1 | Binding Affinity | Kd | <2 nM | [1][2] |

| ROCK2 | Binding Affinity | Kd | <2 nM | [1][2] |

Table 2: Cellular Activity of this compound in MDA-MB-231 Triple-Negative Breast Cancer Cells

| Assay Type | Concentration(s) | Time Point(s) | Result | Reference |

| Cell Viability | Not Specified | 12 hours | ~80% viability | [2] |

| Cell Viability | Not Specified | 24 hours | ~63% viability | [2] |

| Cell Migration | 0.5 - 1 µM | 24 hours | Significant attenuation of migration | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of intervention for this compound.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed descriptions of the standard experimental methodologies employed in the target validation of ROCK inhibitors like this compound. The specific protocols for this compound are detailed in Dayal N, et al. Eur J Med Chem. 2019 Oct 15;180:449-456.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 kinases.

Methodology:

-

Reagents and Materials: Recombinant human ROCK1 and ROCK2 enzymes, appropriate kinase buffer, ATP, and a suitable substrate (e.g., Long S6 Kinase/RSK Substrate Peptide).

-

Procedure:

-

A serial dilution of this compound is prepared.

-

ROCK enzyme, the substrate, and the inhibitor are pre-incubated in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Binding Affinity Assay (e.g., KiNativ™)

Objective: To determine the dissociation constant (Kd) of this compound for ROCK1 and ROCK2.

Methodology:

-

Principle: This method often involves a competition binding assay where the inhibitor competes with a known fluorescent or radiolabeled ligand for the ATP-binding site of the kinase.

-

Procedure:

-

A constant concentration of the kinase and the labeled ligand are incubated with varying concentrations of this compound.

-

After reaching equilibrium, the amount of bound labeled ligand is measured.

-

-

Data Analysis: The data is used to calculate the Ki or Kd value, representing the binding affinity of the inhibitor for the kinase.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxicity of this compound on a given cell line (e.g., MDA-MB-231).

Methodology:

-

Cell Culture: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for specified durations (e.g., 12 and 24 hours).

-

Quantification:

-

MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.

-

CellTiter-Glo® Assay: This is a luminescence-based assay that measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Cell Migration Assay (e.g., Wound Healing/Scratch Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Methodology:

-

Cell Culture: A confluent monolayer of MDA-MB-231 cells is created in a culture plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove detached cells, and fresh media containing different concentrations of this compound or a vehicle control is added.

-

Imaging: The wound area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

-

Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A delay in wound closure in the presence of this compound indicates an inhibition of cell migration.

Caption: A logical workflow for the preclinical validation of a ROCK inhibitor like this compound.

Conclusion

The presented data provides a strong validation for this compound as a potent and selective inhibitor of ROCK kinases. Its ability to inhibit cancer cell migration in vitro at non-toxic concentrations highlights its potential as a therapeutic agent. Further in vivo studies are warranted to establish its efficacy and safety profile in preclinical models of cancer. This technical guide summarizes the foundational studies that support the continued development of this compound.

References

HSD1590 downstream signaling pathways

An In-depth Technical Guide to the Downstream Signaling Pathways of HSD1590

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, low-nanomolar inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with high affinity for both ROCK1 and ROCK2 isoforms.[1][2][3][4] These serine/threonine kinases are crucial downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a multitude of cellular processes.[1][5][6] Inhibition of ROCK signaling by this compound has significant implications for modulating cell morphology, migration, and contraction, making it a compound of interest for therapeutic strategies targeting diseases such as cancer.[1][3][7] This guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Target and Mechanism of Action

This compound exerts its biological effects through the direct inhibition of ROCK1 and ROCK2.[1][2][3][4] The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton.[1][8] The activation of ROCK by the GTP-bound form of RhoA initiates a signaling cascade that culminates in increased actomyosin contractility.[8][9]

Quantitative Data: this compound Inhibition and Binding Affinity

The potency of this compound against ROCK1 and ROCK2 has been determined through in vitro assays. The following table summarizes the key quantitative metrics.

| Target | IC50 (nM) | Kd (nM) |

| ROCK1 | 1.22 | <2 |

| ROCK2 | 0.51 | <2 |

Table 1: In vitro inhibitory activity and binding affinity of this compound for ROCK1 and ROCK2. [1][2][3][4]

Downstream Signaling Pathways Modulated by this compound

By inhibiting ROCK1 and ROCK2, this compound influences several key downstream signaling events that are critical for cellular function. The primary consequences of ROCK inhibition are the modulation of the phosphorylation status of its key substrates, leading to changes in the organization and contractility of the actin cytoskeleton.

Myosin Light Chain (MLC) Phosphorylation Cascade

A primary downstream effect of ROCK activation is the phosphorylation of Myosin Light Chain (MLC), which promotes the interaction of myosin with actin filaments, leading to cellular contraction.[5][8] ROCK influences MLC phosphorylation through two distinct mechanisms:

-

Direct Phosphorylation: ROCK can directly phosphorylate MLC.[8]

-

Inhibition of Myosin Phosphatase: ROCK phosphorylates the Myosin Phosphatase Target subunit 1 (MYPT1), which inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[8][10] This leads to a net increase in phosphorylated MLC.

This compound, by inhibiting ROCK, prevents both of these events, resulting in decreased MLC phosphorylation and a subsequent reduction in actomyosin contractility.

LIM Kinase (LIMK) and Cofilin Pathway

ROCK also regulates actin filament dynamics through the phosphorylation and activation of LIM Kinase (LIMK).[1][10] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[10] Inactivation of cofilin leads to the stabilization of actin filaments.

By inhibiting ROCK, this compound prevents the activation of LIMK, leading to active cofilin. This results in increased actin filament disassembly and a less stable cytoskeleton, which contributes to the inhibition of cell migration and invasion.

Experimental Protocols

To assess the activity of this compound and its effects on downstream signaling, several key experiments can be employed.

In Vitro ROCK Kinase Inhibition Assay (ELISA-based)

This assay is used to determine the IC50 of this compound for ROCK1 and ROCK2.

Principle: This is an enzyme immunoassay that detects the phosphorylation of a ROCK substrate, typically recombinant MYPT1, by active ROCK kinase.[11][12][13] The amount of phosphorylated substrate is quantified using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

Materials:

-

Recombinant active ROCK1 or ROCK2

-

Recombinant MYPT1 (or other suitable substrate)

-

ATP

-

Kinase reaction buffer

-

This compound at various concentrations

-

Anti-phospho-MYPT1 antibody

-

HRP-conjugated secondary antibody

-

TMB or other suitable substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with recombinant MYPT1.

-

Wash the plate to remove unbound substrate.

-

Add active ROCK1 or ROCK2 to the wells along with varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and wash the wells.

-

Add the primary anti-phospho-MYPT1 antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Stop the color development with a stop solution and measure the absorbance at 450 nm.

-

Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Downstream Substrate Phosphorylation

This method is used to confirm the in-cell activity of this compound by examining the phosphorylation status of ROCK substrates.

Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated and total ROCK substrates like MLC and MYPT1. A decrease in the ratio of phosphorylated to total protein indicates inhibition of ROCK activity.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or milk in TBST)

-

Primary antibodies (anti-pMLC, anti-MLC, anti-pMYPT1, anti-MYPT1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis.

Conclusion

This compound is a highly potent inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. Its mechanism of action involves the inhibition of downstream signaling pathways, primarily the MLC phosphorylation cascade and the LIMK/cofilin pathway. This leads to reduced actomyosin contractility and decreased actin filament stability, which are crucial for cell motility and invasion. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other ROCK inhibitors in various cellular contexts. A thorough understanding of these downstream signaling pathways is essential for the continued development and application of ROCK inhibitors as potential therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. glpbio.com [glpbio.com]

- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. acgpubs.org [acgpubs.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]

- 12. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

HSD1590: A Technical Guide to its Effects on the Cytoskeleton and Actin Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway is a critical regulator of cellular architecture, specifically governing cytoskeleton organization and actin-myosin dynamics. Consequently, inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents for a variety of disorders. This technical guide provides an in-depth overview of the known effects of this compound on the cytoskeleton and actin dynamics, drawing upon its established mechanism of action as a ROCK inhibitor. While direct experimental data on the specific cytoskeletal effects of this compound are limited, this document extrapolates from the well-documented impact of other ROCK inhibitors to provide a comprehensive understanding of its expected biological activity. Detailed experimental protocols for assessing these effects are also provided to facilitate further research.

Introduction to this compound and the ROCK Signaling Pathway

This compound is a boronic acid-containing compound that demonstrates high-affinity binding and potent inhibition of both ROCK1 and ROCK2 isoforms. The RhoA/ROCK signaling cascade plays a pivotal role in numerous cellular processes, including cell adhesion, migration, proliferation, and contraction. A key function of this pathway is the regulation of the actin cytoskeleton.

Activation of ROCK by the small GTPase RhoA initiates a signaling cascade that culminates in increased actomyosin contractility and the stabilization of actin filaments. This is primarily achieved through two downstream effects:

-

Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This dual action increases the level of phosphorylated MLC, which in turn enhances the ATPase activity of myosin II, leading to increased contractility of actin stress fibers.

-

Phosphorylation of LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This prevents the breakdown of actin filaments, leading to their stabilization and accumulation.

By inhibiting ROCK, this compound is expected to reverse these effects, leading to a reduction in actomyosin contractility and destabilization of the actin cytoskeleton.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, primarily from in vitro kinase assays and cell-based assays using the MDA-MB-231 human breast cancer cell line.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| ROCK1 IC50 | 1.22 nM | In vitro kinase assay | [1][2][3] |

| ROCK2 IC50 | 0.51 nM | In vitro kinase assay | [1][2][3] |

| ROCK Kd | < 2 nM | Binding assay | [1][2][3] |

| Cell Viability | ~80% at 10 µM (12h) | MDA-MB-231 cells | [1][2] |

| ~63% at 10 µM (24h) | MDA-MB-231 cells | [1][2] | |

| Cell Migration | Significant attenuation at 0.5-1 µM (24h) | MDA-MB-231 cells | [1] |

Expected Effects of this compound on the Cytoskeleton and Actin Dynamics

Based on the known function of ROCK inhibitors, this compound is anticipated to induce the following changes to the cytoskeleton and actin dynamics:

-

Disruption of Actin Stress Fibers: A hallmark of ROCK inhibition is the disassembly of prominent actin stress fibers. This is a direct consequence of reduced myosin II contractility and increased actin filament turnover.

-

Reduction in Focal Adhesions: Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. Their formation and maturation are dependent on actomyosin-generated tension. By reducing this tension, this compound is expected to decrease the size and number of mature focal adhesions.

-

Alterations in Cell Morphology: The changes in the actin cytoskeleton and focal adhesions typically lead to distinct alterations in cell shape. Cells treated with ROCK inhibitors often exhibit a more stellate or dendritic morphology with fine cellular protrusions, a departure from the well-spread, polygonal shape of untreated cells.

-

Inhibition of Actin Polymerization: By preventing the ROCK-mediated inactivation of cofilin, this compound is expected to indirectly promote actin filament depolymerization, thereby shifting the cellular equilibrium towards monomeric G-actin.

Signaling Pathways and Experimental Workflows

The RhoA/ROCK Signaling Pathway

The following diagram illustrates the central role of the RhoA/ROCK pathway in regulating the actin cytoskeleton and the expected point of intervention for this compound.

References

- 1. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]

- 2. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]

- 3. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]

HSD1590: A Technical Overview of its Binding Affinity for ROCK1 vs. ROCK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding affinity of HSD1590 for the Rho-associated coiled-coil-containing protein kinase (ROCK) isoforms, ROCK1 and ROCK2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.

Core Data Presentation: this compound Binding Affinity

This compound is a potent, boronic acid-containing inhibitor of ROCK1 and ROCK2.[1] Quantitative analysis reveals a high affinity for both isoforms, with a slight preference for ROCK2. The inhibitory constants (IC50) and dissociation constants (Kd) are summarized in the table below.

| Parameter | ROCK1 | ROCK2 | Reference |

| IC50 | 1.22 nM | 0.51 nM | [2][3][4][5] |

| Kd | <2 nM | <2 nM | [2][4][5] |

Table 1: Summary of this compound in vitro binding affinities for ROCK1 and ROCK2.

Experimental Protocols

The determination of the binding affinity and inhibitory potential of compounds like this compound against ROCK1 and ROCK2 typically involves in vitro kinase assays. Below are detailed methodologies for common experimental approaches.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of an inhibitor indicates its potency.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., S6 peptide)

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitors)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo™)

-

384-well white plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer. A DMSO control is also prepared.

-

In a 384-well plate, add the diluted this compound or DMSO.

-

Add the ROCK1 or ROCK2 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent (e.g., Kinase-Glo™ reagent).

-

Incubate for a further period as per the manufacturer's instructions (e.g., 10-40 minutes) to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

The percentage of inhibition is calculated relative to the DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ELISA-Based Kinase Activity Assay

This method measures the phosphorylation of a substrate coated on a microplate.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Substrate-coated 96-well plates (e.g., MYPT1-coated plates)

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitors)

-

Assay buffer

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader capable of absorbance detection

Procedure:

-

Pre-incubate the ROCK1 or ROCK2 enzyme with varying concentrations of this compound in the assay buffer.

-

Add ATP to the wells of the substrate-coated plate to initiate the phosphorylation reaction.

-

Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Wash the plate to remove the enzyme, inhibitor, and ATP.

-

Add the primary antibody against the phosphorylated substrate and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation.

-

After a final wash, add the TMB substrate and allow for color development.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

The degree of inhibition is determined by the reduction in absorbance compared to the control, and IC50 values are calculated.

Visualizations

ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCKs phosphorylate a variety of substrates, leading to the regulation of cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor in a luminescence-based kinase assay.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

An In-Depth Technical Guide to HSD1590: A Potent ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a novel, potent, small molecule inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). Exhibiting low nanomolar efficacy, this compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound is a boronic acid-containing 3H-pyrazolo[4,3-f]quinoline derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2379279-96-4 | [1] |

| Molecular Formula | C₂₀H₁₈BN₃O₃ | [1] |

| Molecular Weight | 359.19 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)B(O)O)C2=NC3=C(C=C4C(=C3)NN=C4)C5=C2CCC5 | [1] |

| Appearance | Solid | [2] |

| Purity | >99.00% | [2] |

| Solubility | DMSO: 100 mg/mL (278.40 mM) | [3] |

| Storage | Store at -20°C | [2] |

Mechanism of Action: ROCK Inhibition

This compound is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms. The Rho-associated protein kinases are serine/threonine kinases that play a crucial role in the regulation of the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA.

The primary mechanism of action of this compound involves the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that control cellular contraction, motility, and adhesion.

Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of cell morphology and migration. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the ATPase activity of myosin II, leading to actin-myosin contractility and the formation of stress fibers and focal adhesions.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin phosphatase, further increasing the levels of phosphorylated MLC.

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

By inhibiting ROCK, this compound effectively blocks these downstream events, resulting in decreased cell contractility and motility.

References

HSD1590 Boronic Acid ROCK Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a novel and potent, boronic acid-containing, small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] With demonstrated high potency for both ROCK1 and ROCK2 isoforms, this compound presents a significant area of interest for research in oncology and other fields where ROCK signaling is implicated. This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, cellular effects, and the methodologies used for its characterization. It is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of ROCK inhibition.

Introduction to ROCK Signaling

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[2] Upon activation by GTP-bound RhoA, ROCK phosphorylates a variety of downstream substrates. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which together increase actomyosin contractility, and LIM kinases (LIMK), which inactivate cofilin to stabilize actin filaments.[2][3] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, including cancer, making it an attractive target for therapeutic intervention.

Biochemical Profile of this compound

This compound has been identified as a highly potent inhibitor of both ROCK isoforms. Its boronic acid moiety is a key feature, contributing to its binding and inhibitory activity. The inhibitory activity and binding affinity of this compound have been quantified through in vitro assays, demonstrating its potent and specific interaction with ROCK1 and ROCK2.

Data Presentation

The following tables summarize the quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| ROCK1 | 1.22 |

| ROCK2 | 0.51 |

Data sourced from multiple references citing Dayal N, et al. Eur J Med Chem. 2019.[1]

Table 2: Binding Affinity of this compound to ROCK Kinases

| Target | Dissociation Constant (Kd) |

| ROCK1 & ROCK2 | <2 nM |

Data sourced from multiple references citing Dayal N, et al. Eur J Med Chem. 2019.[1]

Cellular Activity of this compound

The potent inhibition of ROCK1 and ROCK2 by this compound translates to significant effects on cellular processes, particularly those dependent on cytoskeletal integrity and cell motility.

Effects on Cancer Cell Migration

In vitro studies have demonstrated that this compound effectively attenuates the migration of cancer cells. This is a direct consequence of its ability to inhibit ROCK-mediated cytoskeletal reorganization and cell contractility.

Cytotoxicity Profile

This compound has been reported to display low cytotoxicity in cancer cell lines. In MDA-MB-231 cells, treatment with this compound resulted in approximately 80% cell viability after 12 hours and 63% after 24 hours, indicating that its anti-migratory effects are not primarily due to cell death.[1]

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the characterization of this compound. Note: As the specific, detailed protocols from the primary literature are not publicly available, these represent standard, generalized methods for such assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

-

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes.

-

Kinase substrate (e.g., Long S6 Kinase Substrate Peptide).

-

ATP (Adenosine triphosphate).

-

This compound (serial dilutions).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the kinase, substrate, and this compound dilutions to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls (no inhibitor and no enzyme).

-

IC50 values are calculated using a non-linear regression analysis of the dose-response curve.

-

Cell Viability Assay (Representative Protocol)

-

Objective: To assess the cytotoxicity of this compound on a given cell line.

-

Materials:

-

MDA-MB-231 breast cancer cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (serial dilutions).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom plates.

-

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 12 and 24 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to allow for signal stabilization.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Cell Migration Assay (Wound Healing/Scratch Assay - Representative Protocol)

-

Objective: To evaluate the effect of this compound on cancer cell migration.

-

Materials:

-

MDA-MB-231 cells.

-

Complete cell culture medium.

-

This compound at various concentrations.

-

6-well plates.

-

Pipette tips or a specialized wound-healing insert.

-

-

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12 and 24 hours) using a microscope.

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure for each condition and compare the treated groups to the control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

In Vivo Studies

As of the latest available public information, no specific in vivo efficacy or pharmacokinetic data for this compound has been published. For drug development purposes, subsequent in vivo studies would be essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to establish its efficacy and safety in relevant animal models of human diseases, such as cancer xenograft models.

Conclusion

This compound is a potent, boronic acid-based inhibitor of ROCK1 and ROCK2 with significant anti-migratory effects in cancer cells and low cytotoxicity. Its high in vitro potency makes it a valuable tool for studying the roles of ROCK signaling in various biological processes and a promising lead compound for the development of novel therapeutics. Further in vivo studies are required to fully elucidate its therapeutic potential.

References

HSD1590: An In-Depth In Vitro Characterization for Drug Discovery Professionals

An exploration of the potent and selective Rho-associated kinase (ROCK) inhibitor, HSD1590, detailing its enzymatic activity, cellular effects, and underlying signaling pathways. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the fields of oncology and cell motility.

This compound is a novel, boronic acid-containing compound that has demonstrated significant promise as a highly potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2).[1] These serine/threonine kinases are crucial regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation. The aberrant activity of ROCK signaling has been linked to the progression of various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed overview of the in vitro characterization of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through a series of enzymatic and cell-based assays. The data, summarized below, highlights the compound's sub-nanomolar potency against ROCK isoforms and its significant impact on cancer cell migration with minimal cytotoxicity.

Table 1: Enzymatic Inhibition and Binding Affinity of this compound

| Target | Parameter | Value (nM) |

| ROCK1 | IC50 | 1.22[1][2][3][4] |

| ROCK2 | IC50 | 0.51[1][2][3][4] |

| ROCK (isoform not specified) | Kd | < 2[1][2][5] |

Table 2: Cellular Activity of this compound in MDA-MB-231 Human Breast Cancer Cells

| Assay | Concentration (µM) | Time Point (hours) | Observed Effect |

| Cell Migration | 0.5 - 1 | 24 | Significant attenuation of cell migration[1][2] |

| Cytotoxicity (Cell Viability) | up to 10 | 12 | ~80% viability[2][5] |

| Cytotoxicity (Cell Viability) | up to 10 | 24 | ~63% viability[2][5] |

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are based on established techniques for characterizing enzyme inhibitors and their effects on cultured cells.

Enzyme Inhibition Assay (ROCK1/ROCK2)

A standard in vitro kinase assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

-

Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction.

-

Procedure:

-

Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from Myosin Phosphatase Target Subunit 1, MYPT1) and ATP in a buffered solution.

-

This compound is added to the reaction mixture at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

A kinase detection reagent is added to stop the reaction and measure the amount of remaining ATP.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Migration Assay (Boyden Chamber Assay)

The effect of this compound on the migratory capacity of cancer cells is assessed using a transwell or Boyden chamber assay with MDA-MB-231 cells.

-

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

Procedure:

-

MDA-MB-231 cells are serum-starved for several hours.

-

The lower chamber of the transwell plate is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

A cell suspension, containing a known number of cells and the desired concentration of this compound or vehicle control, is added to the upper chamber (the insert with the porous membrane).

-

The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained with a dye such as crystal violet.

-

The stained cells are visualized and counted under a microscope. The extent of migration is quantified by comparing the number of migrated cells in the this compound-treated wells to the control wells.

-

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of this compound, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed on MDA-MB-231 cells.

-

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

-

Procedure:

-

MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control and incubated for specific durations (e.g., 12 and 24 hours).

-

Following the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow of the in vitro characterization process.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Caption: General workflow for the in vitro characterization of this compound.

References

- 1. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell Migration Assays Using a Hypothetical Compound (Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cell migration is a fundamental biological process involved in various physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis.[1][2][3] The ability to modulate cell migration is of significant interest in drug discovery and development. These application notes provide detailed protocols for assessing the effect of a hypothetical test compound, herein referred to as "Compound X," on cell migration using two widely accepted in vitro methods: the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Assay.[4]

Data Presentation

The quantitative data generated from these assays can be effectively summarized to compare the effects of Compound X at various concentrations.

Table 1: Wound Healing (Scratch) Assay Data Summary

| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Migration Rate (µm/h) |

| Vehicle Control | 0 | 25.4 ± 3.1 | 10.6 ± 1.3 |

| Compound X | 1 | 18.2 ± 2.5 | 7.6 ± 1.0 |

| Compound X | 10 | 8.7 ± 1.9 | 3.6 ± 0.8 |

| Compound X | 50 | 3.1 ± 1.2 | 1.3 ± 0.5 |

| Positive Control (e.g., Cytochalasin D) | 1 | 2.5 ± 0.9 | 1.0 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Boyden Chamber (Transwell) Assay Data Summary

| Treatment Group | Concentration (µM) | Migrated Cells (per field) | % Inhibition of Migration |

| Vehicle Control | 0 | 152 ± 18 | 0 |

| Compound X | 1 | 115 ± 15 | 24.3 |

| Compound X | 10 | 68 ± 11 | 55.3 |

| Compound X | 50 | 23 ± 7 | 84.9 |

| Positive Control (e.g., Wortmannin) | 0.1 | 31 ± 9 | 79.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and cost-effective method to study collective cell migration.[5] It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[5][6]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

-

Sterile tissue culture plates (e.g., 12-well or 24-well)[5][7]

-

Sterile p200 pipette tips or a scratch-making tool[7]

-

Phosphate-Buffered Saline (PBS)[5]

-

Compound X stock solution

-

Microscope with a camera for imaging

Protocol:

-

Cell Seeding:

-

Creating the Scratch:

-

Treatment with Compound X:

-

Prepare different concentrations of Compound X in a serum-free or low-serum medium. The use of low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

-

Add the prepared media with Compound X (and vehicle control) to the respective wells.

-

-

Image Acquisition:

-

Immediately after adding the treatments, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.[7]

-

Incubate the plate and capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control group is nearly closed.[7]

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area.

-

The migration rate can also be determined by measuring the change in the width of the scratch over time.

-

Boyden Chamber (Transwell) Assay

The Boyden chamber assay, or transwell assay, is used to assess the chemotactic response of cells towards a chemoattractant.[4] Cells migrate through a porous membrane from an upper chamber to a lower chamber containing a chemoattractant.

Materials:

-

Cell line of interest

-

Boyden chamber inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)[8] and companion plates (e.g., 24-well).

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Compound X stock solution

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope for imaging and cell counting

Protocol:

-

Cell Preparation:

-

Culture cells to sub-confluence.

-

Serum-starve the cells for 12-24 hours before the assay to enhance their migratory response to the chemoattractant.[8]

-

Trypsinize and resuspend the cells in a serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

-

-

Assay Setup:

-

Add a chemoattractant (e.g., complete medium with 10% FBS) to the lower wells of the companion plate.

-

Place the transwell inserts into the wells.

-

In separate tubes, mix the cell suspension with the desired concentrations of Compound X (and vehicle control).

-

Add the cell suspension containing the treatments to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C and 5% CO₂ for a period that allows for measurable migration (e.g., 6-24 hours, to be optimized for the specific cell type).

-

-

Fixation and Staining:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with a suitable dye, such as Crystal Violet.[9]

-

-

Cell Counting and Analysis:

-

After staining, allow the inserts to dry.

-

Image several random fields of the lower surface of the membrane using a microscope.

-

Count the number of migrated cells per field.

-

Calculate the average number of migrated cells for each treatment condition and compare it to the vehicle control to determine the percentage of inhibition.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflows for the Wound Healing and Boyden Chamber assays.

Signaling Pathway Diagram

A common signaling pathway involved in cell migration is the PI3K/AKT pathway, which can be modulated by various compounds.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by Compound X.

References

- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Quantification of cell migration: metrics selection to model application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.virginia.edu [med.virginia.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HSD1590 in 3D Spheroid Invasion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell invasion is a critical step in tumor metastasis, the primary cause of cancer-related mortality. Three-dimensional (3D) spheroid models more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures, making them ideal for studying cancer cell invasion and evaluating the efficacy of anti-invasive therapeutic agents.[1][2][3][4][5][6] This document provides detailed protocols for utilizing a 3D spheroid invasion assay to assess the inhibitory effects of HSD1590, a novel anti-cancer compound.

This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and invasion. By targeting this pathway, this compound is hypothesized to block the degradation of the extracellular matrix (ECM) and subsequent invasion of cancer cells from the primary tumor mass.

Experimental Protocols

This section details the methodology for conducting a 3D spheroid invasion assay to evaluate the effect of this compound.

Materials and Reagents

-

Cancer cell line of interest (e.g., U-87 MG glioblastoma, HT-1080 fibrosarcoma)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ultra-Low Attachment (ULA) 96-well round-bottom plates

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

Part 1: Generation of Tumor Spheroids

-

Cell Preparation : Culture cancer cells to ~70-80% confluency. Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.[1]

-

Cell Seeding : Resuspend the cell pellet in complete culture medium to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL. The optimal seeding density should be determined for each cell line to achieve spheroids of 300-500 µm in diameter after 72 hours.[7]

-

Spheroid Formation : Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[8] Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[8]

-

Incubation : Incubate the plate at 37°C with 5% CO2 for 72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.[1]

Part 2: 3D Spheroid Invasion Assay

-

Preparation of Invasion Matrix : Thaw the basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.[1] Keep all reagents and pipette tips that will come in contact with the matrix on ice to prevent premature polymerization.[8]

-

Preparation of this compound Treatment : Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Embedding Spheroids : Carefully remove 50 µL of the culture medium from each well without disturbing the spheroids. Gently add 50 µL of the cold basement membrane matrix to each well.[9]

-

Matrix Polymerization : Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids at the bottom of the matrix. Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.[1][8]

-

Addition of Treatment : After polymerization, carefully add 100 µL of the 2x this compound dilutions or vehicle control to the top of the matrix in each well.

-

Incubation and Imaging : Incubate the plate at 37°C with 5% CO2. Acquire images of the spheroids at designated time points (e.g., 0, 24, 48, and 72 hours) using an inverted microscope.[1]

Part 3: Data Acquisition and Analysis

-

Image Acquisition : Capture brightfield or phase-contrast images of the spheroids at each time point.

-

Quantification of Invasion : The extent of invasion can be quantified by measuring the total area of the spheroid and the invading cells at each time point using image analysis software like ImageJ.[1] The area of invasion is calculated by subtracting the area of the spheroid core at time 0 from the total area at subsequent time points.

-

Data Presentation : The data can be presented as the fold change in invasion area relative to the vehicle control.

Data Presentation

The following tables represent hypothetical data from a 3D spheroid invasion assay with U-87 MG glioblastoma cells treated with this compound.

Table 1: Effect of this compound on U-87 MG Spheroid Invasion Area

| Treatment | Concentration (µM) | Mean Invasion Area (µm²) ± SD (48h) | % Inhibition of Invasion |

| Vehicle (DMSO) | 0.1% | 150,000 ± 12,000 | 0% |

| This compound | 1 | 112,500 ± 9,500 | 25% |

| This compound | 5 | 60,000 ± 5,200 | 60% |

| This compound | 10 | 22,500 ± 3,100 | 85% |

Table 2: Time-Dependent Inhibition of U-87 MG Spheroid Invasion by 10 µM this compound

| Time (hours) | Mean Invasion Area (µm²) ± SD (Vehicle) | Mean Invasion Area (µm²) ± SD (this compound) | % Inhibition |

| 0 | 50,000 ± 4,500 | 50,100 ± 4,600 | - |

| 24 | 95,000 ± 8,000 | 62,500 ± 5,500 | 34.2% |

| 48 | 150,000 ± 12,000 | 75,000 ± 6,800 | 50.0% |

| 72 | 210,000 ± 18,000 | 84,000 ± 7,900 | 60.0% |

Visualizations

Signaling Pathway

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

Caption: Workflow for the 3D spheroid invasion assay.

References

- 1. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. sartorius.com.cn [sartorius.com.cn]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-gastric cancer activity in three-dimensional tumor spheroids of bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]